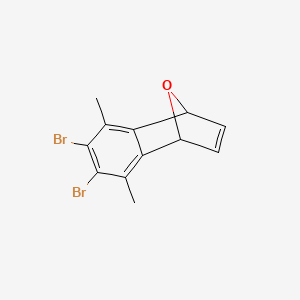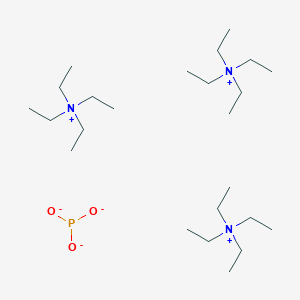![molecular formula C11H10O4 B14302123 1,2-Propanedione, 1-[4-(acetyloxy)phenyl]- CAS No. 112211-59-3](/img/structure/B14302123.png)
1,2-Propanedione, 1-[4-(acetyloxy)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Propanedione, 1-[4-(acetyloxy)phenyl]- is a chemical compound with the molecular formula C11H10O4. It is known for its applications in various fields, including synthetic organic chemistry and industrial processes. This compound is characterized by the presence of an acetyloxy group attached to a phenyl ring, which is further connected to a propanedione moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanedione, 1-[4-(acetyloxy)phenyl]- typically involves the acetylation of 1,2-propanedione with 4-hydroxyacetophenone. The reaction is carried out under acidic conditions using acetic anhydride as the acetylating agent. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 1,2-Propanedione, 1-[4-(acetyloxy)phenyl]- follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified using techniques such as distillation and recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Propanedione, 1-[4-(acetyloxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the diketone moiety to diols.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,2-Propanedione, 1-[4-(acetyloxy)phenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2-Propanedione, 1-[4-(acetyloxy)phenyl]- involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The pathways involved may include enzyme inhibition, DNA interaction, and disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-1,2-propanedione: Similar structure but lacks the acetyloxy group.
Benzoylacetone: Contains a benzoyl group instead of the acetyloxy group.
Acetylbenzoyl: Another related compound with different functional groups.
Uniqueness
1,2-Propanedione, 1-[4-(acetyloxy)phenyl]- is unique due to the presence of the acetyloxy group, which imparts distinct chemical properties and reactivity. This functional group enhances its potential for various chemical transformations and applications in different fields.
Propriétés
Numéro CAS |
112211-59-3 |
|---|---|
Formule moléculaire |
C11H10O4 |
Poids moléculaire |
206.19 g/mol |
Nom IUPAC |
[4-(2-oxopropanoyl)phenyl] acetate |
InChI |
InChI=1S/C11H10O4/c1-7(12)11(14)9-3-5-10(6-4-9)15-8(2)13/h3-6H,1-2H3 |
Clé InChI |
NSUGAUYXDYCFCL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(=O)C1=CC=C(C=C1)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Ethenesulfonyl)-N-[3-(ethenesulfonyl)propyl]propan-1-amine](/img/structure/B14302056.png)
![N-[(2S)-3-methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl]acetamide](/img/structure/B14302065.png)
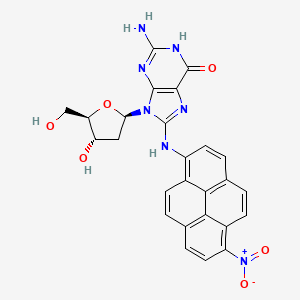
![Pentanoic acid, 5-[(4-nitrophenyl)amino]-](/img/structure/B14302071.png)
![1-[2-(2,2,6,6-Tetramethylpiperidin-1-yl)propyl]-1H-indole-2,3-dione](/img/structure/B14302073.png)
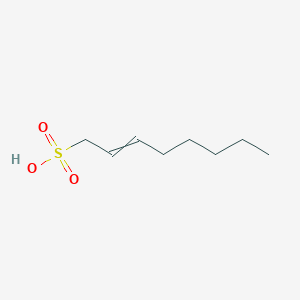
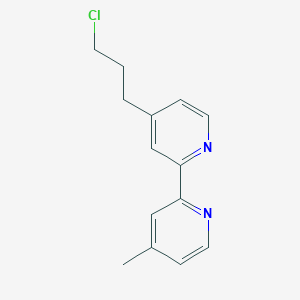
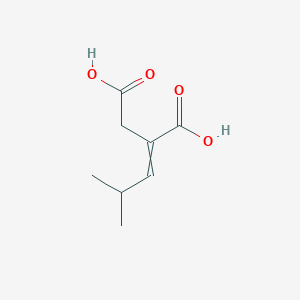
![2-{2-[(2-Hexyldecyl)oxy]ethoxy}ethan-1-ol](/img/structure/B14302092.png)
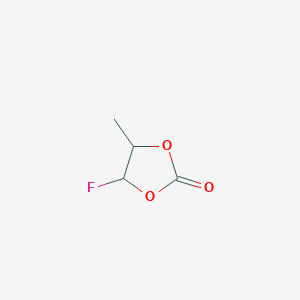
![2,2'-[Hexane-1,6-diylbis(methylazanediyl)]di(ethane-1-thiol)](/img/structure/B14302105.png)

